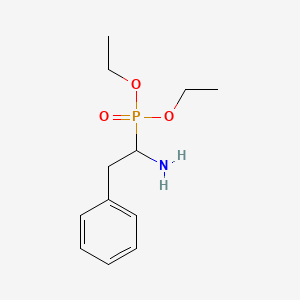
N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of hydroxy, methoxy, and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,5-dimethoxyaniline with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydroxylated to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group, yielding the corresponding amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: A precursor in the synthesis of N-Hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide.
N-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroacetamide: Another benzamide derivative with similar structural features.
3,5-Dimethoxyphenylboronic acid: A compound with similar methoxy groups but different functional properties.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse interactions with other molecules, making it a valuable compound in various research fields.
Properties
CAS No. |
79115-38-1 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-hydroxy-3,5-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO4/c1-11-6-4-5-7-15(11)17(19)16(18)12-8-13(20-2)10-14(9-12)21-3/h4-10,19H,1-3H3 |
InChI Key |
HYHGNKJVAPURSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC(=CC(=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


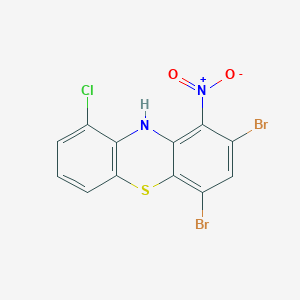
![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
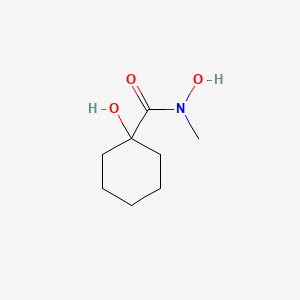
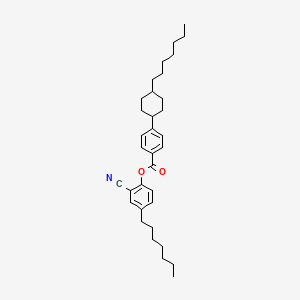
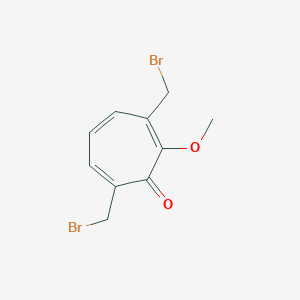

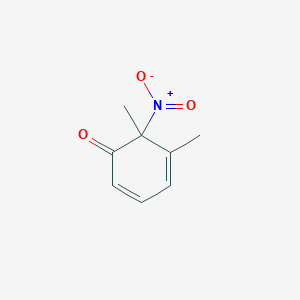
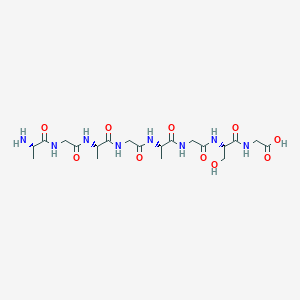
![6,11-Dihydro-5h-naphtho[2,1-a]carbazole](/img/structure/B14441658.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-ethylpiperidin-2-one](/img/structure/B14441664.png)
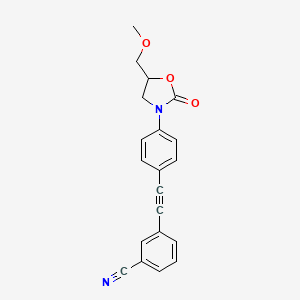
![2-[Methyl(phenyl)phosphanyl]ethan-1-amine](/img/structure/B14441669.png)
